DRI-C21045

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

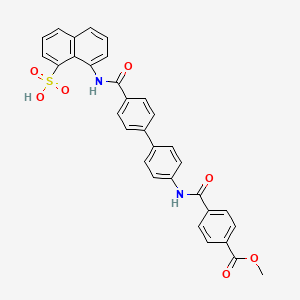

8-[[4-[4-[(4-methoxycarbonylbenzoyl)amino]phenyl]benzoyl]amino]naphthalene-1-sulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H24N2O7S/c1-41-32(37)25-14-12-23(13-15-25)30(35)33-26-18-16-21(17-19-26)20-8-10-24(11-9-20)31(36)34-27-6-2-4-22-5-3-7-28(29(22)27)42(38,39)40/h2-19H,1H3,(H,33,35)(H,34,36)(H,38,39,40) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZAWLSZPOBGURT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)NC4=CC=CC5=C4C(=CC=C5)S(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H24N2O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

580.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Immunomodulatory Core of DRI-C21045: A Technical Guide to its Mechanism of Action in T Lymphocytes

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the mechanism of action of DRI-C21045, a novel small-molecule inhibitor, with a specific focus on its effects on T cell function. This compound targets the critical co-stimulatory interaction between CD40 and its ligand, CD40L (CD154), a cornerstone of adaptive immune responses. By disrupting this signaling axis, this compound effectively attenuates T cell activation, proliferation, and downstream effector functions. This document provides a comprehensive overview of the CD40-CD40L pathway in T cell biology, summarizes the quantitative inhibitory activity of this compound, details relevant experimental methodologies, and presents visual diagrams of the key signaling pathways and experimental workflows.

Introduction: The Critical Role of Co-stimulation in T Cell Activation

T lymphocyte activation is a meticulously regulated process requiring two distinct signals for a productive immune response. The first, antigen-specific signal is delivered through the T cell receptor (TCR) recognizing a specific peptide presented by the major histocompatibility complex (MHC) on an antigen-presenting cell (APC). However, this primary signal alone is insufficient and, in the absence of a second signal, can lead to T cell anergy or apoptosis.[1]

The second, co-stimulatory signal is provided by the interaction of molecules on the T cell surface with their ligands on the APC. The CD40-CD40L interaction is a pivotal co-stimulatory pathway.[1] CD40 is constitutively expressed on APCs like B cells, macrophages, and dendritic cells, while CD40L is transiently expressed on the surface of activated T cells.[1][2] This bidirectional signaling is crucial for both T cell and APC activation, leading to enhanced T cell proliferation, cytokine production, and the development of effector and memory T cells.[1][3]

This compound is a small-molecule inhibitor designed to specifically disrupt the protein-protein interaction between CD40 and CD40L.[3][4][5][6] Its mechanism of action in T cells is therefore centered on the blockade of this essential co-stimulatory signal.

Core Mechanism of Action: Inhibition of the CD40-CD40L Interaction

The primary mechanism of action of this compound in T cells is the inhibition of the CD40-CD40L co-stimulatory pathway. By binding to CD40L, this compound prevents its engagement with CD40 on APCs.[7] This disruption has profound downstream consequences for T cell function:

-

Inhibition of T Cell Activation and Proliferation: Without the CD40L-mediated co-stimulatory signal, T cell activation initiated by TCR engagement is significantly dampened. This leads to a reduction in T cell proliferation and clonal expansion.[3]

-

Modulation of Cytokine Production: The CD40-CD40L interaction influences the cytokine milieu, which in turn directs the differentiation of T helper (Th) cell subsets. Inhibition by this compound is expected to alter the production of key cytokines.

-

Suppression of Effector Functions: The full development of T cell effector functions, such as cytotoxicity in CD8+ T cells and helper functions in CD4+ T cells, is dependent on adequate co-stimulation. This compound attenuates these functions by blocking a critical secondary signal.

The following diagram illustrates the central role of the CD40-CD40L interaction in the immunological synapse between a T cell and an APC, and the point of intervention for this compound.

Quantitative Data Summary

The inhibitory activity of this compound and related compounds has been quantified in various in vitro and in vivo assays. The following tables summarize the available data.

Table 1: In Vitro Inhibitory Activity of this compound and Analogs

| Compound | Assay | Target Cells | IC50 (µM) | Reference |

| This compound | CD40L-induced NF-κB activation | HEK Blue CD40 sensor cells | low micromolar | [3][4][5] |

| DRI-C21041 | CD40L-induced NF-κB activation | NF-κB biosensor cells | 10.3 | [7] |

| DRI-C21041 | CD40L-induced B cell proliferation | Primary human B lymphocytes | 13.2 | [7] |

| DRI-C21095 | CD40L-induced NF-κB activation | NF-κB biosensor cells | 6.0 | [7] |

Table 2: In Vivo Activity of DRI Compounds

| Compound | Model | Effect | Reference |

| This compound | Murine alloantigen-induced T cell expansion | Inhibition of T cell expansion in draining lymph nodes | [3][4][5] |

| DRI-C21041 | Murine alloantigen-induced T cell expansion | Inhibition of T cell expansion in draining lymph nodes | [7] |

| DRI-C21095 | Murine alloantigen-induced T cell expansion | Inhibition of T cell expansion in draining lymph nodes | [7] |

| DRI-C compounds | Murine islet allograft transplantation | Markedly reduced infiltration of allografts by T effector cells | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

NF-κB Reporter Gene Assay

This assay quantifies the inhibition of CD40L-induced NF-κB activation.

-

Cell Line: HEK Blue™ CD40 cells (InvivoGen), which are HEK293 cells stably co-transfected with the human CD40 gene and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

-

Stimulation: Recombinant human soluble CD40L.

-

Procedure:

-

Seed HEK Blue™ CD40 cells in a 96-well plate and incubate overnight.

-

Pre-incubate cells with varying concentrations of this compound for 1 hour.

-

Stimulate the cells with a fixed concentration of soluble CD40L.

-

Incubate for 24 hours to allow for SEAP expression and secretion.

-

Collect the supernatant and measure SEAP activity using a spectrophotometer and a suitable substrate (e.g., QUANTI-Blue™).

-

-

Data Analysis: Normalize the results to vehicle-treated, CD40L-stimulated cells and calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the NF-κB response.

Alloantigen-Induced T Cell Expansion in Draining Lymph Nodes

This in vivo assay assesses the immunosuppressive potency of this compound on T cell proliferation.

-

Animal Model: BALB/c mice as recipients and DBA/2 mice as donors of allogeneic splenocytes.

-

Procedure:

-

Isolate splenocytes from DBA/2 mice.

-

Inject the allogeneic splenocytes into the footpad of BALB/c recipient mice.

-

Administer this compound or vehicle control to the recipient mice (e.g., subcutaneously, twice daily).

-

After a set period (e.g., 3 days), harvest the draining popliteal lymph nodes.

-

Prepare single-cell suspensions from the lymph nodes and count the total number of cells.

-

-

Data Analysis: Compare the total cell count in the draining lymph nodes of this compound-treated mice to that of vehicle-treated mice to determine the extent of inhibition of T cell expansion.

The following diagram outlines the general workflow for evaluating the effect of this compound on T cell activation.

Downstream Signaling Pathways Affected by this compound

The engagement of CD40 on APCs by CD40L on T cells triggers downstream signaling cascades within the APC, leading to its activation. This, in turn, enhances the APC's ability to provide co-stimulatory signals (e.g., upregulation of CD80/CD86) and secrete T cell-polarizing cytokines. By inhibiting the initial CD40-CD40L interaction, this compound indirectly suppresses these downstream pathways that are critical for robust T cell responses.

Within the T cell, while CD40L itself does not have a major intracellular signaling domain, its engagement with CD40 stabilizes the immunological synapse and contributes to sustained TCR signaling. The primary consequence of this compound is the abrogation of the APC's enhanced co-stimulatory capacity, thereby indirectly affecting key T cell signaling pathways such as:

-

NF-κB Pathway: Activated APCs promote NF-κB activation in T cells.

-

PI3K/Akt Pathway: Co-stimulation through molecules like CD28, which is upregulated on APCs following CD40 engagement, activates the PI3K/Akt pathway in T cells, promoting survival and proliferation.

-

MAPK Pathways: These pathways are also modulated by co-stimulatory signals and are involved in T cell activation and differentiation.

The following diagram depicts a simplified overview of the signaling pathways downstream of T cell activation that are modulated by the CD40-CD40L interaction.

Conclusion

This compound represents a targeted immunomodulatory agent that functions by inhibiting the crucial CD40-CD40L co-stimulatory interaction. This mechanism effectively blunts T cell activation, proliferation, and effector functions, providing a promising therapeutic strategy for conditions characterized by excessive or inappropriate T cell responses, such as autoimmune diseases and allograft rejection. The data presented in this guide underscore the potency and specificity of this compound in modulating T cell-mediated immunity. Further research into the precise effects of this compound on different T cell subsets and their cytokine profiles will provide a more detailed understanding of its immunomodulatory properties and inform its clinical development.

References

- 1. Targeting CD40L: a Promising Therapeutic Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role and Mechanism of CD40/CD40L Expression on Different T-Cell Subsets. - ATC Abstracts [atcmeetingabstracts.com]

- 3. Small-Molecule Inhibitors of the CD40–CD40L Costimulatory Protein-Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small-Molecule Inhibitors of the CD40-CD40L Costimulatory Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Small-molecule inhibitors of the CD40–CD40L costimulatory interaction are effective in pancreatic islet transplantation and prevention of type 1 diabetes models - PMC [pmc.ncbi.nlm.nih.gov]

DRI-C21045: A Technical Guide to its In Vitro Function as a CD40-CD40L Interaction Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the in vitro functionality of DRI-C21045, a potent and selective small-molecule inhibitor of the CD40-CD40L costimulatory protein-protein interaction (PPI).[1] Discovered through iterative structure similarity searches, this compound demonstrates low micromolar inhibitory activity in various cellular assays, positioning it as a significant tool for research and a potential therapeutic candidate in immunology and related fields.[2] This document outlines its mechanism of action, summarizes key quantitative data from in vitro studies, provides an overview of experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Mechanism of Action

This compound functions as a direct inhibitor of the interaction between CD40 and its ligand, CD40L (also known as CD154).[1][2][3] This interaction is a critical costimulatory signal in the adaptive immune response.[4][5][6][7][8][9] The binding of CD40L on activated T cells to CD40 on antigen-presenting cells (APCs) like B cells, macrophages, and dendritic cells is essential for T cell-dependent B cell proliferation, immunoglobulin class switching, and the maturation of B cells.[4]

This compound is believed to bind allosterically to CD40L or the CD40-CD40L complex interface.[2] This binding disrupts the conformational integrity required for a stable interaction with CD40, thereby preventing the downstream signaling cascade.[2] A protein thermal shift assay has confirmed that this compound directly binds to CD154 (CD40L) and not to CD40.[10]

By inhibiting this interaction, this compound effectively blocks the "help" signals from T cells to B cells and other APCs, which are crucial for amplifying both humoral and cellular immune responses.[2]

Quantitative In Vitro Activity

The inhibitory activity of this compound has been quantified in various in vitro assays, demonstrating its potency and effects on downstream cellular functions.

| Assay | Target/Effect | IC50 Value | Cell Line/System | Reference |

| Binding Inhibition Assay | CD40-CD40L Protein-Protein Interaction | 0.17 µM | Cell-free ELISA-type assay | [1][3][4] |

| Cellular Assay | CD40L-induced NF-κB Activation | 17.1 µM | CD40 sensor cells | [1][3] |

| Cellular Assay | CD40L-induced B Cell Proliferation | 4.5 µM | Primary human B cells | [1][3] |

| Cellular Assay | CD40L-induced MHC-II Upregulation | Not specified (inhibition observed at 0.4-50 µM) | THP-1 myeloid cells | [1][3] |

| Cellular Assay | CD40L-induced Functional Activation of B cells | Not specified (inhibition observed at 0.6-50 µM) | Primary human B cells | [3] |

Table 1: Summary of In Vitro IC50 Values for this compound

This compound has shown no signs of cytotoxicity at concentrations up to 100 and 200 µM and lacks genotoxic potential at concentrations up to 500 µM.[1][3] Furthermore, it has demonstrated specificity for the CD40-CD40L interaction, with no significant inhibition of the TNF-R1-TNF-α interaction.[3][4]

Signaling Pathway

The primary signaling pathway affected by this compound is the CD40-CD40L signaling cascade, which is crucial for immune cell activation. The binding of CD40L to CD40 recruits TNF receptor-associated factors (TRAFs), such as TRAF1, TRAF2, TRAF5, and TRAF6, to the cytoplasmic domain of CD40.[11] This initiates a signaling cascade that leads to the activation of transcription factors, most notably NF-κB.[2] The activation of NF-κB is a central event that drives the expression of various genes involved in B cell proliferation, survival, and differentiation, as well as the production of inflammatory cytokines.[2]

By blocking the initial CD40-CD40L interaction, this compound prevents the recruitment of TRAFs and the subsequent activation of NF-κB, thereby inhibiting the downstream cellular responses.[2]

Experimental Protocols

The following are generalized protocols for key in vitro experiments used to characterize the function of this compound.

CD40-CD40L Binding Inhibition Assay (Cell-Free)

This assay quantifies the ability of this compound to directly inhibit the binding of CD40 to CD40L.

-

Plate Coating: Recombinant human CD40 is coated onto microtiter plates.

-

Incubation: Increasing concentrations of this compound are pre-incubated with soluble recombinant human CD40L.

-

Binding Reaction: The pre-incubated mixture is added to the CD40-coated plates, allowing for the binding of uninhibited CD40L to CD40.

-

Detection: The amount of bound CD40L is quantified using a specific anti-CD40L antibody conjugated to an enzyme (e.g., horseradish peroxidase), followed by the addition of a substrate to produce a colorimetric or chemiluminescent signal.

-

Analysis: The signal is measured, and IC50 values are calculated by fitting the data to a dose-response curve.

Inhibition of CD40L-Induced NF-κB Activation

This cellular assay determines the effect of this compound on the downstream signaling of the CD40-CD40L interaction.

-

Cell Culture: CD40 sensor cells (e.g., HEK-Blue™ CD40L cells), which contain an NF-κB-inducible reporter gene, are cultured according to standard protocols.

-

Treatment: Cells are treated with varying concentrations of this compound for a specified period (e.g., 18 hours).[1][3]

-

Stimulation: The cells are then stimulated with a known concentration of soluble CD40L to induce NF-κB activation.

-

Reporter Gene Assay: The expression of the reporter gene (e.g., secreted embryonic alkaline phosphatase, SEAP) is quantified using a suitable substrate.

-

Analysis: The level of reporter gene expression is correlated with NF-κB activation, and the inhibitory effect of this compound is determined to calculate the IC50 value.

Inhibition of CD40L-Induced B Cell Proliferation

This assay assesses the functional consequence of CD40-CD40L inhibition on primary immune cells.

-

B Cell Isolation: Primary B cells are isolated from human peripheral blood mononuclear cells (PBMCs).

-

Cell Culture and Treatment: The isolated B cells are cultured and treated with a range of this compound concentrations for a defined duration (e.g., 48 hours).[1][3]

-

Stimulation: B cell proliferation is induced by the addition of soluble CD40L, often in combination with other stimuli like IL-4.[4]

-

Proliferation Assay: B cell proliferation is measured using standard methods, such as the incorporation of a labeled nucleotide (e.g., [³H]-thymidine or BrdU) or a dye dilution assay (e.g., CFSE).

-

Analysis: The extent of proliferation is quantified, and the IC50 for the inhibition of proliferation by this compound is calculated.

Conclusion

This compound is a well-characterized small-molecule inhibitor of the CD40-CD40L interaction with potent in vitro activity. Its ability to disrupt this key costimulatory pathway leads to the inhibition of downstream events such as NF-κB activation and B cell proliferation. The data presented in this guide highlight the potential of this compound as a valuable research tool for studying the CD40-CD40L signaling axis and as a promising starting point for the development of novel immunomodulatory therapeutics. Further investigation into its in vivo efficacy and safety profile is warranted.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. What are the new molecules for CD40L inhibitors? [synapse.patsnap.com]

- 3. This compound | inhibitor of the CD40-CD40L costimulatory protein-protein interaction (PPI) | CAS# 2101765-81-3 | InvivoChem [invivochem.com]

- 4. Small-Molecule Inhibitors of the CD40–CD40L Costimulatory Protein-Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small-Molecule Inhibitors of the CD40-CD40L Costimulatory Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Research Portal [scholarship.miami.edu]

- 7. Collection - Small-Molecule Inhibitors of the CD40âCD40L Costimulatory ProteinâProtein Interaction - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. creative-diagnostics.com [creative-diagnostics.com]

DRI-C21045: A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

DRI-C21045 is a novel small-molecule inhibitor of the CD40-CD40L protein-protein interaction, a critical co-stimulatory pathway in the adaptive immune response. This document provides an in-depth technical overview of the discovery and preclinical development of this compound, from its origins in the chemical space of organic dyes to its in vivo efficacy in models of allogeneic transplantation. Detailed experimental methodologies, comprehensive quantitative data, and visual representations of key biological pathways and experimental workflows are presented to serve as a valuable resource for researchers in immunology and drug discovery.

Introduction

The interaction between the CD40 receptor on antigen-presenting cells (APCs) and the CD40 ligand (CD40L, CD154) on activated T-helper cells is a cornerstone of the adaptive immune response. This co-stimulatory signal is essential for B cell proliferation, differentiation, and immunoglobulin class switching, as well as for the activation of other APCs like macrophages and dendritic cells. Dysregulation of the CD40-CD40L pathway is implicated in various autoimmune diseases and transplant rejection, making it a compelling target for therapeutic intervention.

Historically, targeting this pathway has been dominated by monoclonal antibodies. However, the development of small-molecule inhibitors offers potential advantages in terms of oral bioavailability, manufacturing costs, and potentially improved safety profiles. This compound emerged from a research program aimed at identifying non-peptidic, small-molecule inhibitors of the CD40-CD40L interaction.[1][2] This guide details the discovery and development history of this promising immunomodulatory compound.

Discovery and Synthesis

The discovery of this compound originated from the screening of a library of organic dyes, which were hypothesized to possess the requisite chemical features to disrupt the large, relatively flat interface of protein-protein interactions.[1][2] This initial screening led to the identification of a hit compound, from which a medicinal chemistry campaign was launched to optimize potency and drug-like properties.

The synthesis of this compound is a multi-step process, with the core structure assembled through a series of amide couplings and a hydrogenation reaction.[1]

Mechanism of Action

This compound functions as a direct inhibitor of the CD40-CD40L protein-protein interaction. By binding to one of the protein partners, it allosterically or competitively prevents the formation of the CD40/CD40L complex, thereby blocking the downstream signaling cascade. This inhibition has been shown to suppress the activation of NF-κB, a key transcription factor in the CD40 signaling pathway that drives the expression of numerous pro-inflammatory and co-stimulatory molecules.[1][2]

Signaling Pathway

The binding of CD40L to CD40 on B cells initiates a signaling cascade that involves the recruitment of TNF receptor-associated factors (TRAFs) to the intracellular domain of CD40. This leads to the activation of multiple downstream pathways, including the canonical and non-canonical NF-κB pathways, as well as the MAPK and PI3K/Akt pathways. This compound, by preventing the initial CD40-CD40L interaction, effectively blocks the initiation of this entire signaling network.

In Vitro Activity

The inhibitory activity of this compound was evaluated in a series of in vitro assays to determine its potency and cellular effects.

Quantitative Data Summary

| Assay | This compound IC50 (µM) | Reference Compound 1 (Direct Red 80) IC50 (µM) |

| CD40-CD40L Binding Inhibition | 0.17 | ~1.7 |

| CD40L-induced NF-κB Activation | 17.1 | - |

| CD40L-induced B Cell Proliferation | 4.5 | - |

Table 1: In Vitro Potency of this compound. [1]

Experimental Protocols

This assay quantifies the ability of a compound to inhibit the binding of soluble CD40L to plate-coated CD40.

-

Plate Coating: High-binding 96-well plates are coated with recombinant human CD40 protein overnight at 4°C.

-

Washing: Plates are washed with a suitable buffer (e.g., PBS with 0.05% Tween-20) to remove unbound protein.

-

Blocking: Remaining protein-binding sites are blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Compound Incubation: A solution of biotinylated recombinant human CD40L is pre-incubated with varying concentrations of this compound for 30 minutes.

-

Binding Reaction: The pre-incubated mixture is added to the washed and blocked plates and incubated for 1-2 hours at room temperature to allow binding.

-

Detection: Plates are washed, and bound biotinylated CD40L is detected by the addition of streptavidin-horseradish peroxidase (HRP) conjugate, followed by a colorimetric HRP substrate (e.g., TMB).

-

Data Analysis: The absorbance is read at the appropriate wavelength, and IC50 values are calculated by fitting the data to a dose-response curve.

This cell-based assay measures the inhibition of NF-κB activation in response to CD40L stimulation.

-

Cell Culture: A stable cell line co-expressing human CD40 and an NF-κB-driven reporter gene (e.g., secreted alkaline phosphatase - SEAP, or luciferase) is cultured to an appropriate density.

-

Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour.

-

Stimulation: Recombinant human CD40L is added to the wells to stimulate the CD40 pathway.

-

Incubation: Plates are incubated for 18-24 hours to allow for reporter gene expression.

-

Detection: The reporter gene product is quantified using a commercially available detection kit (e.g., a chemiluminescent substrate for SEAP or a luciferase assay reagent).

-

Data Analysis: The signal is measured using a luminometer or spectrophotometer, and IC50 values are determined from the dose-response curve.

This assay assesses the effect of this compound on the proliferation of primary human B cells stimulated with CD40L.

-

B Cell Isolation: Primary B cells are isolated from human peripheral blood mononuclear cells (PBMCs) using negative selection magnetic beads.

-

Cell Culture: Isolated B cells are cultured in complete RPMI-1640 medium supplemented with fetal bovine serum and antibiotics.

-

Assay Setup: B cells are seeded in 96-well plates in the presence of various concentrations of this compound.

-

Stimulation: Soluble recombinant human CD40L and IL-4 are added to the cultures to induce proliferation.

-

Incubation: Cells are incubated for 3-4 days.

-

Proliferation Measurement: Cell proliferation is assessed by adding a proliferation indicator such as [³H]-thymidine or a colorimetric reagent (e.g., WST-1 or MTS) for the final 18-24 hours of incubation.

-

Data Analysis: The amount of incorporated radioactivity or the absorbance is measured, and the IC50 value is calculated.

In Vivo Activity

The efficacy of this compound was evaluated in preclinical animal models to assess its immunomodulatory effects in a whole-organism context.

Murine Allogeneic Skin Transplant Model

This model is a stringent test of in vivo immunosuppression, where the rejection of a skin graft from a genetically different donor is monitored.

-

Results: Daily subcutaneous administration of this compound (30 mg/kg) resulted in a significant prolongation of skin allograft survival compared to vehicle-treated controls.[1]

Alloantigen-Induced T Cell Expansion in Draining Lymph Nodes

This model measures the T cell response to a foreign antigen challenge.

-

Results: this compound, administered subcutaneously twice daily at doses of 20-60 mg/kg, dose-dependently inhibited the expansion of T cells in the draining lymph nodes following alloantigen challenge.[1]

Experimental Protocols

-

Animal Models: Full-thickness skin grafts from donor mice (e.g., BALB/c) are transplanted onto the dorsal flank of recipient mice (e.g., C57BL/6).

-

Grafting Procedure: A section of skin is excised from the recipient, and a similarly sized piece of donor skin is sutured into place. The graft is covered with a protective bandage.

-

Compound Administration: this compound is formulated in a suitable vehicle (e.g., 20% hydroxypropyl-β-cyclodextrin) and administered subcutaneously daily, starting from the day of transplantation.

-

Monitoring: The bandages are removed after approximately 7 days, and the grafts are visually inspected daily for signs of rejection (e.g., inflammation, necrosis).

-

Endpoint: Rejection is defined as the day on which more than 80% of the graft becomes necrotic. Graft survival times are recorded and analyzed.

Discovery and Development Workflow

The development of this compound followed a structured drug discovery and preclinical development workflow.

Conclusion

This compound represents a significant advancement in the field of small-molecule immunomodulators. Its discovery and preclinical development have provided compelling proof-of-concept for the inhibition of the CD40-CD40L protein-protein interaction with a non-peptidic molecule. The data presented in this guide demonstrate its potent in vitro activity and its efficacy in relevant in vivo models. Further investigation into the pharmacokinetic and safety profile of this compound and its analogs is warranted to explore its full therapeutic potential for the treatment of autoimmune diseases and prevention of transplant rejection.

References

A Deep Dive into Selective Inhibition of the CD40-CD40L Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The interaction between CD40 and its ligand, CD40L (also known as CD154), is a critical co-stimulatory signaling pathway that orchestrates a broad spectrum of immune responses. CD40, a member of the tumor necrosis factor receptor (TNFR) superfamily, is constitutively expressed on antigen-presenting cells (APCs) like B cells, macrophages, and dendritic cells.[1][2] Its ligand, CD40L, is a transmembrane protein primarily expressed on activated T cells.[2][3] The engagement of CD40 by CD40L is pivotal for T-cell priming and the activation of APCs, leading to robust humoral and cellular immunity.[3][4] Dysregulation of this pathway is implicated in the pathogenesis of autoimmune diseases, transplant rejection, and certain cancers, making it a compelling therapeutic target.[5][6] This technical guide provides an in-depth overview of selective inhibitors targeting the CD40-CD40L interaction, detailed experimental protocols for their evaluation, and a summary of their quantitative data.

The CD40-CD40L Signaling Pathway

Upon binding of CD40L on an activated T cell to CD40 on an APC, a signaling cascade is initiated within the APC. This process is crucial for the maturation and function of these immune cells. The binding of CD40L induces the trimerization of CD40 receptors, which then recruit TNF receptor-associated factors (TRAFs) to their cytoplasmic domain.[3] This recruitment activates downstream signaling pathways, including the canonical and non-canonical NF-κB pathways, as well as the MAPK and PI3K/Akt pathways.[7] These signaling events culminate in the upregulation of co-stimulatory molecules (e.g., CD80, CD86), production of pro-inflammatory cytokines (e.g., IL-12), and enhanced antigen presentation, ultimately leading to T-cell activation and differentiation, as well as B-cell proliferation, immunoglobulin class switching, and memory B-cell formation.[3][8]

References

- 1. What is Dapirolizumab pegol used for? [synapse.patsnap.com]

- 2. indigobiosciences.com [indigobiosciences.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. neurology.org [neurology.org]

- 5. Dapirolizumab Pegol for Lupus · Info for Participants · Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]

- 6. Small-molecule inhibitors of the CD40–CD40L costimulatory interaction are effective in pancreatic islet transplantation and prevention of type 1 diabetes models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 8. The role of CD40 and CD40L in Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]

DRI-C21045: A Potent Small-Molecule Inhibitor of the CD40-CD40L Interaction and NF-κB Activation

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The activation of the NF-κB signaling pathway is a critical event in the inflammatory response and is implicated in a multitude of diseases, including autoimmune disorders and cancer. A key initiator of this pathway is the interaction between the co-stimulatory molecule CD40 and its ligand, CD40L. DRI-C21045 has emerged as a potent and selective small-molecule inhibitor of this crucial protein-protein interaction (PPI).[1][2] This technical guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

Introduction: The CD40-CD40L Axis and NF-κB Signaling

The interaction between CD40 on antigen-presenting cells (APCs) and CD40 ligand (CD40L) on T cells is a cornerstone of the adaptive immune response.[3] This binding event triggers a downstream signaling cascade that culminates in the activation of the nuclear factor-kappa B (NF-κB) transcription factor.[3] In a resting state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon CD40-CD40L engagement, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent proteasomal degradation of IκBα.[4][5] This frees NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Dysregulation of this pathway is a hallmark of many chronic inflammatory and autoimmune diseases.

This compound: Mechanism of Action

This compound is a small-molecule inhibitor that directly targets and disrupts the CD40-CD40L protein-protein interaction.[1][2] By binding to CD40L, this compound allosterically prevents its stable association with CD40, thereby blocking the initiation of the downstream signaling cascade.[6] This inhibitory action effectively prevents the activation of NF-κB, leading to a reduction in B cell proliferation and inflammatory cytokine production.[6] The development of small-molecule inhibitors like this compound offers a promising therapeutic strategy for modulating the immune response in various disease contexts.[7][8]

Quantitative Data on the Inhibitory Activity of this compound

The efficacy of this compound has been quantified in various in vitro assays. The following tables summarize the key inhibitory concentrations (IC50) of this compound against its primary target and its downstream cellular effects.

| Target/Process | IC50 Value | Assay System | Reference |

| CD40-CD40L Interaction | 0.17 µM | Cell-free ELISA | [1][2][3] |

| NF-κB Activation | 17.1 µM | CD40L-induced NF-κB sensor cells (HEK Blue CD40) | [1][2] |

| B Cell Proliferation | 4.5 µM | CD40L-induced primary B cell proliferation | [1][2] |

| Cellular Assays | This compound Concentration Range | Incubation Time | Effect | Cell Type | Reference |

| NF-κB Activation | 3.2 - 100 µM | 18 hours | Concentration-dependent inhibition | CD40 sensor cells | [1][2] |

| B Cell Functional Activation | 0.6 - 50 µM | 48 hours | Blockade of CD40L-induced activation | Primary B cells | [1][2] |

| MHC-II Upregulation | 0.4 - 50 µM | 48 hours | Inhibition of CD40L-induced upregulation | THP-1 cells | [1][2] |

| B Cell Proliferation | 2 - 100 µM | 48 hours | Inhibition of CD40L-induced proliferation | B cells | [1][2] |

Of note, this compound has shown no signs of cytotoxicity at concentrations up to 200 µM and no genotoxic potential up to 500 µM.[1][2]

Experimental Protocols

The following are descriptions of the key experimental methodologies used to characterize the inhibitory role of this compound on NF-κB activation. These protocols are based on the information available in the cited literature.

Inhibition of CD40L-Induced NF-κB Activation in Sensor Cells

-

Cell Line: HEK Blue™ CD40 cells, which are engineered with a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

-

Methodology:

-

HEK Blue™ CD40 cells are seeded in 96-well plates and cultured to the appropriate confluence.

-

Cells are pre-incubated with varying concentrations of this compound (e.g., 3.2-100 µM) for a specified period.

-

CD40L is added to the wells to stimulate NF-κB activation. A positive control with an anti-CD40L antibody and a negative control with vehicle are included.

-

The plates are incubated for 18 hours to allow for SEAP expression and secretion.

-

The supernatant is collected, and SEAP activity is quantified using a colorimetric substrate.

-

The concentration-dependent inhibition of NF-κB activation is determined by measuring the reduction in SEAP activity relative to the CD40L-stimulated control.

-

Inhibition of CD40L-Induced B Cell Proliferation

-

Cells: Primary human B cells isolated from peripheral blood mononuclear cells (PBMCs).

-

Methodology:

-

Primary B cells are seeded in 96-well plates.

-

The cells are treated with a range of concentrations of this compound (e.g., 2-100 µM).

-

B cell proliferation is induced by the addition of CD40L and co-stimulatory molecules such as Interleukin-4 (IL-4).

-

The plates are incubated for 48 hours.

-

Cell proliferation is assessed using a standard method such as the incorporation of a radiolabeled thymidine (B127349) analog (e.g., [³H]-thymidine) or a colorimetric assay (e.g., MTT or WST-1).

-

The IC50 value for the inhibition of B cell proliferation is calculated from the dose-response curve.

-

Inhibition of CD40L-Induced MHC-II Upregulation in THP-1 Cells

-

Cell Line: THP-1, a human monocytic cell line.

-

Methodology:

-

THP-1 cells are cultured in appropriate media and seeded in multi-well plates.

-

The cells are treated with different concentrations of this compound (e.g., 0.4-50 µM) for a defined pre-incubation period.

-

CD40L is added to the culture to induce the upregulation of Major Histocompatibility Complex II (MHC-II).

-

Following a 48-hour incubation, the cells are harvested.

-

The surface expression of MHC-II is quantified by flow cytometry using a fluorescently labeled anti-MHC-II antibody.

-

The inhibitory effect of this compound is determined by the reduction in the percentage of MHC-II positive cells or the mean fluorescence intensity compared to the CD40L-treated control.

-

Visualizing the Mechanism and Workflow

The following diagrams, generated using the DOT language, illustrate the signaling pathway, experimental workflow, and the logical relationship of this compound's mechanism of action.

Conclusion and Future Directions

This compound represents a significant advancement in the development of small-molecule inhibitors for immunomodulation. Its ability to potently and selectively disrupt the CD40-CD40L interaction provides a powerful tool for dissecting the role of this pathway in health and disease. The data presented herein underscore the therapeutic potential of this compound in conditions driven by aberrant NF-κB activation. Further preclinical and clinical investigations are warranted to fully elucidate the safety and efficacy of this compound in various disease models. The detailed methodologies provided in this guide serve as a valuable resource for researchers aiming to explore the therapeutic applications of this compound and other inhibitors of the CD40-CD40L axis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | inhibitor of the CD40-CD40L costimulatory protein-protein interaction (PPI) | CAS# 2101765-81-3 | InvivoChem [invivochem.com]

- 3. Small-Molecule Inhibitors of the CD40–CD40L Costimulatory Protein-Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Post-translational Modifications of IκBα: The State of the Art - PMC [pmc.ncbi.nlm.nih.gov]

- 5. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are the new molecules for CD40L inhibitors? [synapse.patsnap.com]

- 7. Research Portal [scholarship.miami.edu]

- 8. Small-Molecule Inhibitors of the CD40-CD40L Costimulatory Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of DRI-C21045: A Technical Guide to a Novel CD40-CD40L Interaction Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of DRI-C21045, a potent small-molecule inhibitor of the CD40-CD40L protein-protein interaction (PPI). By examining its mechanism of action, binding affinities, and functional effects, this document serves as a comprehensive resource for researchers in immunology, pharmacology, and medicinal chemistry.

Introduction: Targeting the CD40-CD40L Axis

The interaction between CD40 on antigen-presenting cells (APCs) and CD40 ligand (CD40L or CD154) on activated T cells is a critical co-stimulatory pathway in the adaptive immune response. Dysregulation of this signaling axis is implicated in various autoimmune diseases and inflammatory conditions. This compound has emerged as a promising therapeutic candidate by effectively disrupting this interaction. This guide delves into the molecular intricacies that govern its inhibitory activity.

Mechanism of Action

This compound functions as a direct inhibitor of the CD40-CD40L interaction.[1] Unlike large biological molecules, this compound is a small molecule that offers the potential for oral bioavailability. Thermal shift assays have demonstrated that this compound directly binds to CD40L, not CD40, to exert its inhibitory effect.[2] This binding prevents the conformational changes necessary for the productive engagement of CD40L with CD40, thereby blocking downstream signaling cascades.

The inhibition of the CD40-CD40L interaction by this compound leads to the suppression of several key cellular events, including:

-

NF-κB Activation: The CD40-CD40L signaling pathway is a potent activator of the NF-κB transcription factor, which regulates the expression of numerous pro-inflammatory genes. This compound effectively inhibits CD40L-induced NF-κB activation.

-

B Cell Proliferation and Activation: This co-stimulatory pathway is essential for T cell-dependent B cell responses, including proliferation, differentiation, and immunoglobulin class switching. This compound has been shown to block CD40L-induced B cell proliferation.

Structure-Activity Relationship (SAR) Analysis

The development of this compound and its analogs has provided valuable insights into the structural features required for potent inhibition of the CD40-CD40L interaction. The core scaffold of these inhibitors was identified through screening of organic dyes. A systematic SAR study has revealed key determinants of activity.

Quantitative Data Summary

The following table summarizes the inhibitory activities of this compound and its key analogs against the CD40-CD40L interaction and downstream cellular functions.

| Compound ID | Structure | CD40-CD40L Binding IC50 (µM) | NF-κB Activation IC50 (µM) | B Cell Proliferation IC50 (µM) |

| This compound | [Structure of this compound] | 0.17 | 17.1 | 4.5 |

| DRI-C21041 | [Structure of DRI-C21041] | 0.31 | - | >10 |

| DRI-C25441 | [Structure of DRI-C25441] | 0.36 | - | >10 |

| Compound 5 | [Structure of Compound 5] | >300 | - | - |

| Compound 8 | [Structure of Compound 8] | >300 | - | - |

| DRI-C21091 | [Structure of DRI-C21091] | 0.020 | - | - |

| DRI-C21095 | [Structure of DRI-C21095] | 0.019 | - | - |

Data compiled from multiple sources. Specific experimental conditions may vary.

Key SAR Insights:

-

Central Linker: The nature of the central linker connecting the two aromatic ring systems is crucial for activity. Compounds with a two-ring linker, like in this compound, generally exhibit higher potency compared to those with a single ring linker (e.g., Compound 5).

-

Substituents on Aromatic Rings: The substitution pattern on the terminal aromatic rings significantly influences binding affinity. The specific arrangement of hydrophobic and hydrogen-bonding groups is critical for optimal interaction with the binding pocket on CD40L. For instance, the amine substituent in Compound 8 leads to a dramatic loss of activity.

-

Ester and Acid Moieties: The presence and nature of ester or carboxylic acid groups also play a role in the overall activity profile, likely influencing both binding and pharmacokinetic properties.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the activity of this compound.

CD40-CD40L Binding Inhibition Assay (TR-FRET)

This biochemical assay quantifies the ability of a compound to disrupt the interaction between recombinant CD40 and CD40L proteins.

-

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a highly sensitive method for studying molecular interactions. In this assay, CD40 is typically labeled with a donor fluorophore (e.g., Terbium cryptate) and CD40L with an acceptor fluorophore (e.g., d2). When the two proteins interact, the donor and acceptor are in close proximity, allowing for FRET to occur upon excitation of the donor. An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.[3][4][5]

-

Materials:

-

Recombinant human CD40 (biotinylated or tagged)

-

Recombinant human CD40L (His-tagged or other)

-

TR-FRET donor (e.g., anti-His-Tb)

-

TR-FRET acceptor (e.g., Streptavidin-d2)

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

384-well low-volume microplates

-

TR-FRET compatible plate reader

-

-

Procedure:

-

Prepare serial dilutions of the test compound (e.g., this compound) in the assay buffer.

-

In a 384-well plate, add the test compound, recombinant CD40, and recombinant CD40L.

-

Incubate the mixture for a specified period (e.g., 60 minutes) at room temperature to allow for binding to reach equilibrium.

-

Add the TR-FRET donor and acceptor reagents.

-

Incubate for another period (e.g., 60 minutes) at room temperature in the dark.

-

Measure the fluorescence emission at two wavelengths (donor and acceptor emission) using a TR-FRET plate reader.

-

Calculate the TR-FRET ratio (acceptor emission / donor emission) and plot the percentage of inhibition against the compound concentration to determine the IC50 value.

-

NF-κB Reporter Gene Assay

This cell-based assay measures the inhibition of CD40L-induced NF-κB activation.

-

Principle: HEK293 cells are engineered to stably express the human CD40 receptor and a reporter gene (e.g., secreted embryonic alkaline phosphatase - SEAP, or luciferase) under the control of an NF-κB-dependent promoter.[6][7] Stimulation of these cells with CD40L activates the CD40 signaling pathway, leading to the activation of NF-κB and subsequent expression of the reporter protein. An inhibitor will block this signaling and reduce the reporter signal.

-

Materials:

-

HEK-Blue™ CD40L cells (InvivoGen) or similar NF-κB reporter cell line expressing CD40.

-

Growth medium (e.g., DMEM with 10% FBS, selective antibiotics).

-

Recombinant human CD40L.

-

Test compound (e.g., this compound).

-

Reporter detection reagent (e.g., QUANTI-Blue™ for SEAP, or a luciferase substrate).

-

96-well cell culture plates.

-

Spectrophotometer or luminometer.

-

-

Procedure:

-

Seed the HEK-Blue™ CD40L cells in a 96-well plate and incubate overnight.

-

Pre-incubate the cells with serial dilutions of the test compound for a specified time (e.g., 1 hour).

-

Stimulate the cells with a pre-determined optimal concentration of recombinant human CD40L.

-

Incubate for a further period (e.g., 18-24 hours).

-

Collect the cell culture supernatant.

-

Add the appropriate reporter detection reagent to the supernatant according to the manufacturer's instructions.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of inhibition of NF-κB activation and determine the IC50 value.

-

Primary B Cell Proliferation Assay

This functional assay assesses the ability of a compound to inhibit the proliferation of primary B cells stimulated by CD40L.

-

Principle: Primary B cells isolated from peripheral blood are stimulated to proliferate in vitro by engagement of their CD40 receptor. This proliferation can be measured by various methods, such as the incorporation of a radioactive tracer ([³H]-thymidine) or a non-radioactive dye (e.g., CFSE or BrdU). An inhibitor will reduce the rate of proliferation.

-

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or isolated primary B cells.

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

Recombinant human CD40L.

-

Interleukin-4 (IL-4) as a co-stimulant.

-

Test compound (e.g., this compound).

-

Proliferation detection reagent (e.g., [³H]-thymidine, CFSE, or BrdU).

-

96-well cell culture plates.

-

Scintillation counter, flow cytometer, or ELISA reader.

-

-

Procedure:

-

Isolate primary B cells from PBMCs using standard techniques (e.g., magnetic bead separation).

-

Seed the B cells in a 96-well plate.

-

Add serial dilutions of the test compound.

-

Stimulate the cells with recombinant human CD40L and IL-4.

-

Incubate the cells for a period of 3 to 5 days.

-

Add the proliferation detection reagent during the last 18-24 hours of culture (for [³H]-thymidine or BrdU) or at the beginning of the culture (for CFSE).

-

Harvest the cells and measure the level of proliferation according to the chosen method.

-

Calculate the percentage of inhibition of B cell proliferation and determine the IC50 value.

-

Visualizations

The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.

Caption: CD40-CD40L signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for the CD40-CD40L TR-FRET binding inhibition assay.

Caption: Logical relationship between biochemical and cell-based assays for this compound.

Conclusion

This compound represents a significant advancement in the development of small-molecule inhibitors for the challenging target of protein-protein interactions. The detailed structure-activity relationship data and robust experimental protocols outlined in this guide provide a solid foundation for further research and development in this area. The continued exploration of the chemical space around the this compound scaffold holds great promise for the discovery of even more potent and selective immunomodulatory agents targeting the CD40-CD40L pathway.

References

DRI-C21045: A Small-Molecule Inhibitor of the CD40-CD40L Pathway for Autoimmune Disease Research

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The CD40-CD40L costimulatory pathway is a critical regulator of immune responses and its dysregulation is a key factor in the pathogenesis of numerous autoimmune diseases. DRI-C21045 is a potent and selective small-molecule inhibitor of the CD40-CD40L protein-protein interaction, offering a valuable tool for the preclinical investigation of this therapeutic target. This technical guide provides an in-depth overview of this compound, including its mechanism of action, in vitro and in vivo pharmacological data, and detailed experimental protocols for its application in various autoimmune disease models. The information presented herein is intended to facilitate the use of this compound as a research tool to advance the understanding and treatment of autoimmune disorders.

Introduction

The interaction between CD40 on antigen-presenting cells (APCs) and its ligand, CD40L (CD154) on activated T cells, is a cornerstone of adaptive immunity.[1] This signaling axis is essential for T cell-dependent B cell activation, immunoglobulin class switching, and the formation of germinal centers.[2][3] Consequently, aberrant CD40-CD40L signaling can lead to the production of pathogenic autoantibodies and the activation of autoreactive T cells, driving the pathology of autoimmune diseases such as rheumatoid arthritis (RA), multiple sclerosis (MS), and systemic lupus erythematosus (SLE).[4][5]

Targeting the CD40-CD40L pathway has long been a promising therapeutic strategy for autoimmune diseases. While monoclonal antibodies against CD40 or CD40L have shown clinical potential, they have also been associated with safety concerns, including thromboembolic events.[6] Small-molecule inhibitors like this compound offer a potential alternative with advantages in oral bioavailability, tissue penetration, and a shorter half-life, allowing for more controlled immunomodulation.[7]

This compound was identified through structure-based drug design and has demonstrated low micromolar inhibitory activity in cellular assays.[7][8] It functions as an allosteric inhibitor, binding to CD40L and preventing its conformational changes required for stable interaction with CD40.[7] This guide details the use of this compound as a research tool to explore the therapeutic potential of CD40-CD40L inhibition in preclinical models of autoimmune disease.

Mechanism of Action

This compound disrupts the CD40-CD40L signaling cascade by directly binding to the CD40L protein. This allosteric inhibition prevents the stable formation of the CD40-CD40L complex, thereby blocking downstream signaling events.[7] Key consequences of this inhibition include the suppression of NF-κB activation, a central transcription factor in inflammatory responses, and the inhibition of B cell proliferation and differentiation into antibody-producing plasma cells.[2][9]

Data Presentation

In Vitro Activity

The inhibitory potency of this compound has been characterized in various cell-free and cell-based assays. The following table summarizes the key quantitative data.

| Assay Type | System | Endpoint | IC50 (µM) | Reference |

| Binding Inhibition | Cell-free ELISA | Inhibition of CD40-CD40L binding | 0.17 | [2][9] |

| NF-κB Activation | HEK Blue CD40 Sensor Cells | Inhibition of SEAP secretion | 17.1 | [9] |

| B Cell Proliferation | Primary Human B Cells | Inhibition of CD40L-induced proliferation | 4.5 | [9] |

| MHC-II Upregulation | THP-1 Myeloid Cells | Inhibition of CD40L-induced MHC-II expression | Not explicitly quantified | [2][9] |

In Vivo Data

This compound has demonstrated efficacy in preclinical models of transplantation and autoimmunity.

| Animal Model | Disease | Dosing Regimen | Key Findings | Reference |

| Murine Allogeneic Skin Transplant | Graft Rejection | 30 mg/kg, daily, s.c. | Prolonged graft survival | [2][9] |

| Murine Alloantigen-Induced T Cell Expansion | T Cell Proliferation | 20-60 mg/kg, twice daily, s.c. | Inhibited T cell expansion in draining lymph nodes | [9] |

| Murine Islet Transplantation | Type 1 Diabetes | 10-20 mg/kg, twice daily, s.c. | Prolonged survival of islet allografts | [10] |

Experimental Protocols

In Vitro Assays

This assay quantifies the ability of this compound to inhibit the binding of soluble CD40L to plate-coated CD40.

-

Plate Coating: Coat a 96-well plate with recombinant human CD40.

-

Blocking: Block non-specific binding sites.

-

Compound Incubation: Add serial dilutions of this compound to the wells.

-

CD40L Incubation: Add a constant concentration of soluble, tagged CD40L.

-

Detection: Use an enzyme-conjugated antibody against the CD40L tag, followed by a substrate to generate a colorimetric signal.

-

Analysis: Measure absorbance and calculate the IC50 value.

This assay utilizes a reporter cell line to measure the inhibition of CD40L-induced NF-κB activation.

-

Cell Seeding: Seed HEK Blue CD40 sensor cells in a 96-well plate.

-

Compound Treatment: Treat cells with varying concentrations of this compound for 18 hours.[9]

-

Stimulation: Stimulate the cells with a known concentration of CD40L.

-

SEAP Detection: Measure the activity of secreted alkaline phosphatase (SEAP) in the supernatant, which is under the control of an NF-κB inducible promoter.

-

Analysis: Determine the concentration-dependent inhibition of SEAP activity to calculate the IC50.[9]

This assay assesses the effect of this compound on the proliferation of primary B cells stimulated with CD40L.

-

B Cell Isolation: Isolate primary B cells from human peripheral blood.

-

Cell Culture: Culture the B cells in the presence of various concentrations of this compound for 48 hours.[9]

-

Stimulation: Stimulate B cell proliferation with CD40L.

-

Proliferation Measurement: Assess cell proliferation using a standard method such as [³H]-thymidine incorporation or a dye dilution assay.

-

Analysis: Quantify the inhibition of proliferation to determine the IC50.[9]

In Vivo Autoimmune Disease Models

The following protocols provide a framework for evaluating the efficacy of this compound in established mouse models of autoimmune diseases.

A model for rheumatoid arthritis.

-

Animals: DBA/1 mice are commonly used due to their susceptibility.

-

Induction: Immunize mice with an emulsion of type II collagen and Complete Freund's Adjuvant (CFA). A booster immunization with type II collagen in Incomplete Freund's Adjuvant (IFA) is given on day 21.[10]

-

This compound Administration:

-

Prophylactic: Begin daily subcutaneous (s.c.) or oral administration of this compound (e.g., 10-50 mg/kg) from the day of the first immunization.

-

Therapeutic: Start treatment upon the first signs of arthritis.

-

-

Assessment:

-

Clinical Score: Monitor and score joint inflammation daily.

-

Paw Swelling: Measure paw thickness with calipers.

-

Histology: At the end of the study, assess joint sections for inflammation, pannus formation, and bone erosion.

-

Biomarkers: Measure serum levels of anti-collagen antibodies and inflammatory cytokines.

-

A model for multiple sclerosis.

-

Animals: C57BL/6 mice are frequently used.

-

Induction: Immunize mice with an emulsion of MOG35-55 peptide and CFA, followed by injections of pertussis toxin on days 0 and 2.[11][12]

-

This compound Administration:

-

Prophylactic: Initiate daily s.c. or oral treatment with this compound (e.g., 10-50 mg/kg) from the day of immunization.

-

Therapeutic: Begin treatment at the onset of clinical signs.

-

-

Assessment:

-

Clinical Score: Score mice daily for disease severity based on a scale of paralysis.

-

Body Weight: Monitor body weight as an indicator of general health.

-

Histology: Analyze spinal cord sections for immune cell infiltration and demyelination.

-

Flow Cytometry: Characterize immune cell populations in the central nervous system (CNS) and lymphoid organs.

-

A spontaneous model of lupus.

-

Animals: MRL/lpr mice spontaneously develop a lupus-like disease.

-

This compound Administration: Begin treatment at a predefined age (e.g., 8-10 weeks) before or after the typical onset of disease symptoms. Administer this compound daily via s.c. or oral route (e.g., 10-50 mg/kg).

-

Assessment:

-

Proteinuria: Monitor urine protein levels as a measure of kidney damage.

-

Autoantibodies: Measure serum levels of anti-dsDNA and other autoantibodies.

-

Histology: Examine kidney sections for glomerulonephritis and immune complex deposition.

-

Survival: Monitor and record animal survival over the course of the study.

-

Pharmacokinetics and Formulation

Pharmacokinetics

In mice, this compound exhibits a relatively short half-life of approximately 2 hours following subcutaneous administration.[10] This pharmacokinetic profile allows for controlled modulation of the immune system.

Formulation for In Vivo Use

For subcutaneous administration, this compound can be formulated in 20% (w/v) hydroxypropyl-β-cyclodextrin (HPβCD) in sterile saline.[9] For oral administration, formulations in vehicles such as 0.5% methylcellulose (B11928114) may be explored. It is recommended to perform formulation and stability studies for the specific route and duration of administration.

Safety and Toxicology

In vitro studies have shown that this compound has no signs of cytotoxicity at concentrations up to 200 µM and no genotoxic potential at concentrations up to 500 µM.[9] In vivo studies have not reported overt signs of toxicity at therapeutic doses.[2] However, comprehensive safety and toxicology studies are recommended for any new therapeutic candidate.

Conclusion

This compound is a valuable research tool for investigating the role of the CD40-CD40L pathway in the pathogenesis of autoimmune diseases. Its well-characterized in vitro activity, demonstrated in vivo efficacy in relevant models, and the detailed experimental protocols provided in this guide will enable researchers to effectively utilize this small-molecule inhibitor to explore novel therapeutic strategies for a range of autoimmune and inflammatory conditions. The use of this compound in preclinical research will contribute to a deeper understanding of the therapeutic potential of targeting the CD40-CD40L interaction.

References

- 1. researchgate.net [researchgate.net]

- 2. Small-Molecule Inhibitors of the CD40-CD40L Costimulatory Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. inotiv.com [inotiv.com]

- 4. Murine Models of Systemic Lupus Erythematosus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Systemic Lupus Erythematosus Drugs in Development by Stages, Target, MoA, RoA, Molecule Type and Key Players, 2022 Update [globaldata.com]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. In Vivo Models of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. meliordiscovery.com [meliordiscovery.com]

- 10. resources.amsbio.com [resources.amsbio.com]

- 11. The Clinical Course of Experimental Autoimmune Encephalomyelitis and Inflammation Is Controlled by the Expression of Cd40 within the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Oral D-mannose treatment suppresses experimental autoimmune encephalomyelitis via induction of regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Efficacy of DRI-C21045 in Murine Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical in vivo efficacy of DRI-C21045, a potent and selective small-molecule inhibitor of the CD40-CD40L costimulatory protein-protein interaction.[1][2][3][4][5][6] The data and protocols summarized herein are derived from key preclinical studies in various murine models, demonstrating the immunomodulatory potential of this compound.

Core Mechanism of Action

This compound functions by disrupting the interaction between the CD40 receptor on antigen-presenting cells (APCs) and the CD40 Ligand (CD40L or CD154) on activated T cells.[7] This costimulatory signal is crucial for T cell activation, B cell proliferation and activation, and the subsequent development of an effective immune response.[1][2][3][4][5][6] By blocking this interaction, this compound effectively dampens the immune response, a mechanism with therapeutic potential in autoimmune diseases, transplant rejection, and other inflammatory conditions.[2][7] A key downstream effect of inhibiting the CD40-CD40L axis is the suppression of the NF-κB signaling pathway.[1][2][3]

In Vivo Efficacy Data Summary

The in vivo efficacy of this compound has been evaluated in several key murine models of immune response and transplantation. The quantitative outcomes are summarized below.

Table 1: Murine Allogeneic Skin Transplant Model

| Compound | Dosage | Administration Route | Regimen | Vehicle | Outcome | Reference |

| This compound | 30 mg/kg | Subcutaneous (s.c.) | Daily | 20% HPβCD | Prolonged skin allograft survival | [1][8] |

Table 2: Alloantigen-Induced T Cell Expansion Model

| Compound | Dosage | Administration Route | Regimen | Vehicle | Outcome | Reference |

| This compound | 20-60 mg/kg | Subcutaneous (s.c.) | Twice Daily (b.i.d.) | 20% HPβCD | Dose-dependent inhibition of T cell expansion in draining lymph nodes | [1][2] |

Note: While not this compound, studies on structurally related next-generation compounds like DRI-C21041 and DRI-C21095 have shown significant efficacy in murine islet transplantation and type 1 diabetes models, further validating the therapeutic potential of targeting the CD40-CD40L axis with small molecules.[9][10]

Experimental Protocols

Detailed methodologies for the pivotal in vivo experiments are provided below. All animal studies were conducted following approval by the respective Institutional Animal Care and Use Committees.[2]

Murine Allogeneic Skin Transplant Model

-

Objective: To assess the ability of this compound to prolong the survival of a skin allograft, a standard model for evaluating immunosuppressive agents.

-

Animal Model: Specific mouse strains for allogeneic transplantation (e.g., C57BL/6 donor to BALB/c recipient) are utilized.

-

Procedure:

-

A full-thickness skin graft is harvested from a donor mouse.

-

The graft is transplanted onto the flank of a recipient mouse.

-

Post-transplantation, recipient mice are treated with this compound or a vehicle control.

-

-

Treatment Protocol:

-

Endpoint: Graft survival is monitored daily, with rejection defined as the first day of complete graft necrosis. The primary outcome is the median survival time of the allograft.

Alloantigen-Induced T Cell Expansion Model

-

Objective: To measure the immunosuppressive potency of this compound by its ability to inhibit T cell expansion in response to an alloantigen challenge.[2]

-

Animal Model: DBA-2 donor mice and Balb/c recipient mice.[2]

-

Procedure:

-

Splenocytes are isolated from DBA-2 mice to serve as the alloantigen source.

-

These splenocytes are injected into the footpad of Balb/c recipient mice.

-

This local administration of alloantigens induces a significant expansion of T cells in the draining popliteal lymph node.[2]

-

Mice are treated with this compound, a vehicle control, or a positive control (e.g., anti-CD40L antibody MR-1).[2]

-

-

Treatment Protocol:

-

Endpoint: On day 3 post-injection, the draining popliteal lymph nodes are harvested, and the total number of cells is counted to quantify the extent of T cell expansion.[2] A significant reduction in cell number compared to the vehicle control indicates immunosuppressive activity.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Small-Molecule Inhibitors of the CD40–CD40L Costimulatory Protein-Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Research Portal [scholarship.miami.edu]

- 5. Small-Molecule Inhibitors of the CD40-CD40L Costimulatory Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. Toward Small-Molecule Inhibition of Protein–Protein Interactions: General Aspects and Recent Progress in Targeting Costimulatory and Coinhibitory (Immune Checkpoint) Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Small-molecule inhibitors of the CD40–CD40L costimulatory interaction are effective in pancreatic islet transplantation and prevention of type 1 diabetes models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Small-molecule CD40-CD40L interaction inhibitors show promise in islet transplantation mouse models | BioWorld [bioworld.com]

The Impact of DRI-C21045 on B Cell Proliferation and Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of DRI-C21045, a potent and selective small-molecule inhibitor of the CD40-CD40L protein-protein interaction, on B cell proliferation and activation. The information presented herein is intended to support research and development efforts in immunology and drug discovery.

Introduction

The interaction between CD40 on B cells and its ligand, CD40L (CD154), on activated T cells is a critical co-stimulatory signal essential for T cell-dependent B cell activation, proliferation, survival, and differentiation.[1][2][3] Dysregulation of this pathway is implicated in various autoimmune diseases and B cell malignancies, making it a prime target for therapeutic intervention. This compound has emerged as a significant tool for investigating the consequences of inhibiting this crucial immune checkpoint. This document summarizes the quantitative effects of this compound, details the experimental protocols to assess its activity, and provides visual representations of the underlying signaling pathways and experimental workflows.

Quantitative Effects of this compound on B Cell Function

This compound demonstrates a concentration-dependent inhibition of various CD40L-induced B cell functions. The following table summarizes the key quantitative data regarding its inhibitory activities.

| Parameter | Cell Type | IC50 Value | Effective Concentration Range | Assay Duration | Reference |

| CD40-CD40L Protein-Protein Interaction | - | 0.17 µM | - | - | [1] |

| CD40L-Induced B Cell Proliferation | Primary Human B Cells | 4.5 µM | 2 - 100 µM | 48 hours | [1] |

| CD40L-Induced NF-κB Activation | CD40 Sensor Cells | 17.1 µM | 3.2 - 100 µM | 18 hours | [1] |

| CD40L-Induced Functional Activation | Primary B Cells | - | 0.6 - 50 µM | 48 hours | [1] |

| CD40L-Induced MHC-II Upregulation | THP-1 Cells | - | 0.4 - 50 µM | 48 hours | [1] |

Note: this compound has shown no signs of cytotoxicity at concentrations up to 200 µM.[1]

Experimental Protocols

B Cell Proliferation Assay (CFSE-Based)

This protocol details a method to assess the inhibitory effect of this compound on CD40L-induced B cell proliferation using carboxyfluorescein succinimidyl ester (CFSE) dilution measured by flow cytometry.

Materials:

-

Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors

-

B cell isolation kit (negative selection)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

-

Recombinant human IL-4

-

Soluble recombinant human CD40 Ligand (CD40L) or anti-CD40 antibody

-

This compound

-

CFSE dye

-

FACS buffer (PBS with 2% FBS)

-

Anti-CD19 antibody (conjugated to a fluorophore)

-

Flow cytometer

Procedure:

-

B Cell Isolation: Isolate B cells from PBMCs using a negative selection B cell isolation kit according to the manufacturer's instructions.

-

CFSE Labeling: Resuspend isolated B cells at 1 x 10^6 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1 µM and incubate for 10 minutes at 37°C, protected from light.

-

Quenching: Stop the labeling reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium and incubate on ice for 5 minutes.

-

Washing: Centrifuge the cells and wash twice with complete RPMI-1640 medium.

-

Cell Plating: Resuspend the CFSE-labeled B cells in complete RPMI-1640 medium and plate them in a 96-well plate at a density of 1 x 10^5 cells/well.

-

Compound Treatment: Prepare serial dilutions of this compound in complete RPMI-1640 medium and add them to the appropriate wells. Include a vehicle control (e.g., DMSO).

-

Stimulation: Add recombinant human IL-4 (e.g., 20 ng/mL) and a stimulating agent such as soluble CD40L (e.g., 1 µg/mL) or an agonistic anti-CD40 antibody to all wells except for the unstimulated control.

-

Incubation: Culture the cells for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Staining and Acquisition: Harvest the cells and stain with an anti-CD19 antibody to gate on the B cell population. Wash the cells with FACS buffer.

-

Flow Cytometry Analysis: Acquire the samples on a flow cytometer. Proliferation is measured by the dilution of CFSE fluorescence in the CD19-positive population.

B Cell Activation Assay (Flow Cytometry)

This protocol describes how to measure the inhibition of CD40L-induced B cell activation by assessing the surface expression of activation markers.

Materials:

-

Isolated B cells (as described in 3.1)

-

Complete RPMI-1640 medium

-

Recombinant human IL-4

-

Soluble recombinant human CD40L or anti-CD40 antibody

-

This compound

-

FACS buffer

-

Fluorophore-conjugated antibodies against B cell activation markers (e.g., anti-CD80, anti-CD86, anti-MHC Class II)

-

Flow cytometer

Procedure:

-

Cell Plating and Treatment: Plate isolated B cells in a 96-well plate at 1 x 10^5 cells/well. Add serial dilutions of this compound and a vehicle control.

-

Stimulation: Add recombinant human IL-4 and CD40L or anti-CD40 antibody to induce activation.

-

Incubation: Culture for 48 hours at 37°C in a 5% CO2 incubator.

-

Staining: Harvest the cells and wash with FACS buffer. Stain the cells with a cocktail of fluorophore-conjugated antibodies against CD19 and activation markers (e.g., CD80, CD86, MHC Class II) for 30 minutes on ice in the dark.

-

Washing and Acquisition: Wash the cells twice with FACS buffer and resuspend in an appropriate volume for flow cytometry.

-

Data Analysis: Analyze the expression levels of the activation markers on the CD19-positive B cell population. The inhibitory effect of this compound is determined by the reduction in the mean fluorescence intensity (MFI) or the percentage of positive cells for each marker compared to the vehicle-treated, stimulated control.

Visualizing Mechanisms and Workflows

Signaling Pathway Inhibition by this compound

The interaction of CD40L with CD40 on B cells triggers the recruitment of TNF receptor-associated factors (TRAFs), leading to the activation of both the canonical and non-canonical NF-κB pathways. These pathways are crucial for the expression of genes involved in B cell survival, proliferation, and differentiation. This compound, by blocking the initial CD40-CD40L interaction, prevents these downstream signaling events.

References

Methodological & Application

Application Notes and Protocols for DRI-C21045: A Small-Molecule Inhibitor of the CD40-CD40L Interaction

For Researchers, Scientists, and Drug Development Professionals

Introduction